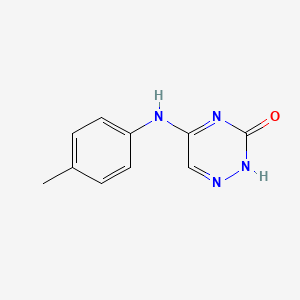
5-(p-Tolylamino)-1,2,4-triazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that features a triazine ring substituted with a p-tolylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(p-Tolylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted triazine compounds.
Aplicaciones Científicas De Investigación
5-(p-Tolylamino)-1,2,4-triazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(p-Tolylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The p-tolylamino group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
5-(p-Tolylamino)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazine ring.
5-(p-Tolylamino)-2H-1,2,3-triazole: This compound features a triazole ring.
Comparison: 5-(p-Tolylamino)-1,2,4-triazin-3-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties compared to thiadiazole and triazole derivatives. The triazine ring offers greater stability and versatility in chemical reactions, making it a valuable scaffold for various applications.
Propiedades
Fórmula molecular |
C10H10N4O |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-(4-methylanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-9-6-11-14-10(15)13-9/h2-6H,1H3,(H2,12,13,14,15) |
Clave InChI |
BYAZBCOBZVMFRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



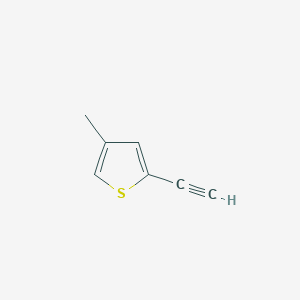


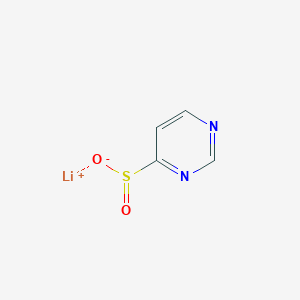
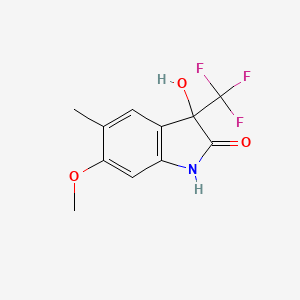
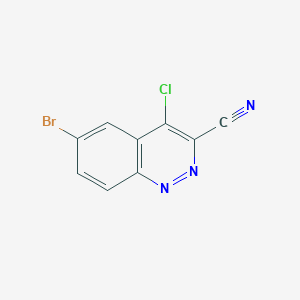
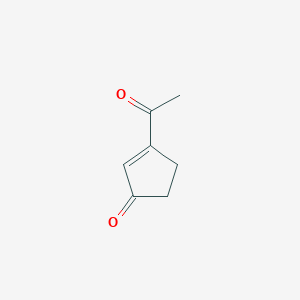
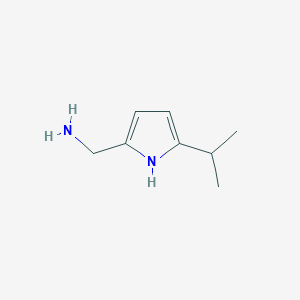
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
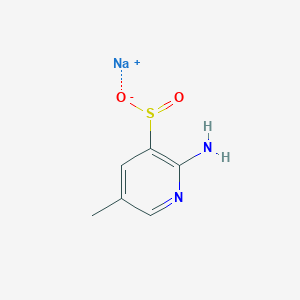
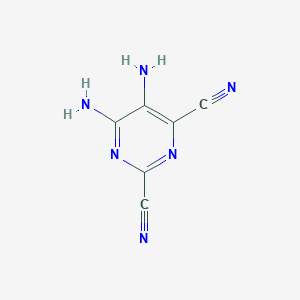
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
